Phthaloyl-L-isoleucine

Vue d'ensemble

Description

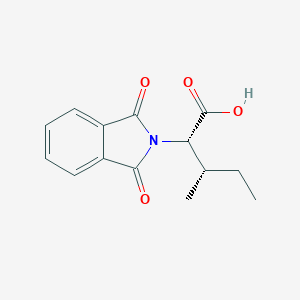

Phthaloyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a phthaloyl group. This compound is part of a broader class of phthaloyl amino acids, which have been studied for their potential anti-inflammatory and immunomodulatory properties . The molecular formula of this compound is C14H15NO4, and it has a molecular weight of 261.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phthaloyl-L-isoleucine can be synthesized through the amidation of L-isoleucine with phthaloyl dichloride. The process typically involves the following steps:

Protection of the amino group: The amino group of L-isoleucine is protected using a tert-butyloxycarbonyl (Boc) group.

Amidation: The protected L-isoleucine is then reacted with phthaloyl dichloride in the presence of a base such as triethylamine to form the phthaloyl derivative.

Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control reaction conditions such as temperature, pH, and reaction time. Purification is typically achieved through crystallization and recrystallization techniques .

Analyse Des Réactions Chimiques

Thermal Method

- Reagents : Phthalic anhydride, L-isoleucine, glacial acetic acid.

- Conditions : Reflux for 5–7 hours followed by recrystallization from ethanol-water .

- Yield : 74–96% .

Acylation Reactions

The phthaloyl group enables selective acylation at the amino acid’s carboxyl group:

Amide Formation

- Reagents : Acid chloroanhydrides (e.g., homoveratrylamine), TEA in dichloromethane (DCM) or benzene .

- Conditions : 0°C to room temperature, 0.5–3 hours .

- Outcome :

Table 2: Solvent-Dependent Acylation Outcomes

| Solvent | Reaction Time | Product Type | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| DCM | 0.5–2 hrs | Monoamide | 65–78 | Moderate |

| Benzene | 1–3 hrs | Diamide | 55–70 | High |

Photochemical Reactivity

Irradiation of phthaloyl-L-isoleucine esters induces stereoselective transformations:

UV-Induced Isomerization

- Substrate : Methyl ester of this compound .

- Conditions : UV light (254 nm), inert atmosphere .

- Outcome :

Deprotection Strategies

Removal of the phthaloyl group regenerates free L-isoleucine for downstream applications:

Hydrazinolysis

- Reagents : Hydrazine hydrate in ethanol .

- Conditions : Reflux for 4–6 hours .

- Yield : >90% free L-isoleucine .

Enzymatic Cleavage

- Enzymes : Lipases or proteases under mild aqueous conditions .

- Efficiency : Limited applicability due to steric hindrance from the phthaloyl group .

Biological Relevance

This compound derivatives exhibit notable bioactivity:

Applications De Recherche Scientifique

Phthaloyl-L-isoleucine has several scientific research applications, including:

Biology: Studied for its potential anti-inflammatory and immunomodulatory effects.

Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mécanisme D'action

Phthaloyl-L-isoleucine exerts its effects primarily through its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta by macrophages. This inhibition is thought to occur through the suppression of nuclear factor-kappa B (NF-κB) signaling, which is a key regulator of inflammation . Additionally, this compound has been shown to suppress nitric oxide production, further contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- Phthaloyl-L-glutamic acid

- Phthaloyl-L-phenylalanine

- Phthaloyl-L-valine

Activité Biologique

Phthaloyl-L-isoleucine is a derivative of the amino acid isoleucine, modified with a phthaloyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and data.

This compound is synthesized through the phthaloylation of L-isoleucine, a process that involves the introduction of a phthaloyl group to enhance the compound's biological properties. The synthesis typically employs N-(ethoxycarbonyl)phthalimide as a reagent, allowing for controlled modifications that yield various derivatives with distinct biological activities .

Biological Activities

1. Anti-Inflammatory Activity

Research indicates that N-phthaloyl amino acids, including this compound, exhibit significant anti-inflammatory properties. In a study using an air pouch model in mice, derivatives of isoleucine demonstrated varying degrees of anti-inflammatory effects. Specifically, certain derivatives showed moderate to strong inhibition of leukocyte migration and cytokine production (e.g., TNF-α and IL-1β) when administered at doses of 100 mg/kg .

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Leukocyte Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|---|

| This compound | 100 | Moderate | Moderate | Strong |

| Phthaloyl-Glycine | 100 | Weak | Weak | Moderate |

| Phthaloyl-Phenylalanine | 100 | Strong | Strong | Moderate |

2. Immunomodulatory Effects

This compound has been shown to modulate immune responses effectively. Studies indicate that it can influence the proliferation of spleen cells and alter nitric oxide (NO) production in immune cells, suggesting its potential as an immunomodulatory agent . The compound's ability to regulate cytokines positions it as a candidate for therapeutic applications in autoimmune diseases.

3. Cytotoxic Activity

Emerging evidence points to the cytotoxic properties of phthaloylated amino acids against various cancer cell lines. For instance, phenacyl esters derived from N-phthaloyl amino acids have shown strong inhibitory effects on lipase enzymes, which may correlate with their potential use in cancer therapies . Additionally, studies have indicated that certain derivatives exhibit significant cytotoxicity in human cancer cells, highlighting their potential as anticancer agents .

Case Studies

Case Study 1: Anti-Inflammatory Evaluation

A study investigated the anti-inflammatory effects of several N-phthaloyl derivatives in an experimental model. This compound was administered orally at a dose of 100 mg/kg and was found to significantly reduce inflammation markers compared to control groups. The results indicated that this compound could serve as a promising lead for developing new anti-inflammatory drugs .

Case Study 2: Immunomodulatory Research

In another study focused on immunomodulation, researchers assessed the impact of this compound on murine spleen cells exposed to lipopolysaccharides (LPS). The compound exhibited a notable reduction in NO production and altered cytokine profiles, suggesting its role in regulating immune responses effectively .

Applications

This compound is not only valuable in drug development but also finds applications across various fields:

- Peptide Synthesis : It serves as a crucial building block in peptide synthesis, enhancing the efficiency of creating complex molecules for pharmaceutical applications.

- Drug Development : Its role in designing peptide-based therapeutics targeting specific biological pathways is significant.

- Biochemical Research : Researchers utilize it to study protein interactions and enzyme activities, providing insights into cellular mechanisms.

- Cosmetic Formulations : Its properties improve skin absorption and enhance product efficacy in cosmetic products.

- Food Industry : Investigated for flavor enhancement and preservation applications .

Propriétés

IUPAC Name |

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139573 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29588-88-3 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using N-(ethoxycarbonyl)phthalimide in the synthesis of Phthaloyl-L-isoleucine?

A1: The research by [, ] highlights the importance of N-(ethoxycarbonyl)phthalimide as a reagent in synthesizing this compound. This method, a modification of the Nefkens, Tesser, and Nivard procedure, utilizes N-(ethoxycarbonyl)phthalimide to react with the sodium salt of L-isoleucine in an aqueous solution. This reaction initially forms N-[N-(ethoxycarbonyl)phthalamoyl]-L-isoleucine, an intermediate confirming the proposed reaction mechanism []. Subsequently, refluxing this intermediate in toluene yields optically pure this compound []. This approach offers a controlled and effective route to obtain the desired product.

Q2: What are the identified byproducts of this synthesis method, and why is their presence important?

A2: The research identifies several byproducts formed during the synthesis of Phthaloyl-L-valine, a compound synthesized using a similar methodology. These byproducts include N-(ethoxycarbonyl)phthalamic acid, phthalic acid, valine, and the phthalamic acid derivative of phthaloylvaline []. Identifying these byproducts is crucial for understanding the reaction mechanism and optimizing the synthesis process for better yields and purity of the target compound. Additionally, understanding the nature and formation of byproducts is essential for developing effective purification strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.